4-Hydroxy-1-methylpiperidine-4-carboxamide
Overview
Description
Mechanism of Action
Target of Action
It is known to be used in the synthesis of various compounds, suggesting it may interact with multiple targets depending on the specific context .
Mode of Action
It is used as a reactant in the synthesis of various compounds, indicating that its mode of action may vary depending on the specific reaction .
Result of Action
It is known to be used in the synthesis of various compounds, suggesting its effects may vary depending on the specific context .
Action Environment
It is known that it should be stored in a cool, ventilated warehouse, away from fire, heat, and water sources .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various biochemical reactions due to its functional groups
Cellular Effects
. It is hypothesized that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects need to be confirmed through rigorous scientific investigation.
Molecular Mechanism
It is speculated that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-methylpiperidine-4-carboxamide typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the hydrogenation of pyridine derivatives, followed by functional group modifications to introduce the hydroxy and carboxamide groups . The reaction conditions often involve the use of catalysts such as molybdenum disulfide and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound involves large-scale hydrogenation processes, utilizing high-pressure reactors and continuous flow systems to ensure efficient conversion and high yield . The process is optimized for cost-effectiveness and scalability, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-methylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted piperidine derivatives .
Scientific Research Applications
4-Hydroxy-1-methylpiperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor antagonists.
Medicine: It serves as a precursor for the development of antitumor agents and other therapeutic compounds.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-methylpiperidine: A closely related compound with similar structural features but lacking the carboxamide group.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Another piperidine derivative with distinct functional groups and applications.
4-Chloro-1-methylpiperidine: A halogenated derivative with different reactivity and uses.
Uniqueness
4-Hydroxy-1-methylpiperidine-4-carboxamide is unique due to its combination of hydroxy and carboxamide functional groups, which confer specific chemical reactivity and biological activity . This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
4-hydroxy-1-methylpiperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-9-4-2-7(11,3-5-9)6(8)10/h11H,2-5H2,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJKYXYPUPSWMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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